Ethyl 3-iodobenzenecarboximidate
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Overview
Description
Ethyl 3-iodobenzenecarboximidate is an organic compound with the molecular formula C9H10INO It is a derivative of benzenecarboximidate, where the ethyl group is attached to the nitrogen atom, and an iodine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-iodobenzenecarboximidate can be synthesized through various methods. One common approach involves the reaction of 3-iodobenzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodobenzenecarboximidate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, or reduced to form amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 3-azidobenzenecarboximidate, while Suzuki coupling with phenylboronic acid produces 3-phenylbenzenecarboximidate.
Scientific Research Applications
Ethyl 3-iodobenzenecarboximidate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various aromatic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 3-iodobenzenecarboximidate involves its ability to act as an electrophile in various chemical reactions. The iodine atom, being electron-withdrawing, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in many synthetic transformations to form new carbon-nitrogen or carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromobenzenecarboximidate
- Ethyl 3-chlorobenzenecarboximidate
- Ethyl 3-fluorobenzenecarboximidate
Uniqueness
Ethyl 3-iodobenzenecarboximidate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and lower bond dissociation energy of iodine make it more reactive in substitution and coupling reactions, providing access to a broader range of derivatives.
Properties
IUPAC Name |
ethyl 3-iodobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESXKAOBWPNYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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